molecular formula C6H14O2S B7582514 5-Methyl-3-thiahexane-1,6-diol

5-Methyl-3-thiahexane-1,6-diol

Cat. No.: B7582514
M. Wt: 150.24 g/mol
InChI Key: FCYBBCGIQPEFBH-UHFFFAOYSA-N
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Description

5-Methyl-3-thiahexane-1,6-diol is a sulfur-containing diol with the molecular formula C₇H₁₄O₂S. Its structure features hydroxyl groups at the terminal positions (C1 and C6), a methyl group at C5, and a sulfur atom (thia group) at C3. While specific data on this compound are absent in the provided evidence, its structural analogs (e.g., 1,6-hexanediol, sulfur-containing diols) offer insights into its behavior, as discussed below.

Properties

IUPAC Name

3-(2-hydroxyethylsulfanyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S/c1-6(4-8)5-9-3-2-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYBBCGIQPEFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-3-thiahexane-1,6-diol can be synthesized using different methods. One common method involves the reaction of 1,6-dibromohexane with sodium thiomethoxide. Another method includes the reaction of 1,6-dibromohexane with sodium sulfide in the presence of potassium carbonate. These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method may depend on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-thiahexane-1,6-diol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiols or alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Simpler thiols, alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

5-Methyl-3-thiahexane-1,6-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-thiahexane-1,6-diol involves its interaction with various molecular targets. The thiol group can form disulfide bonds with proteins, affecting their structure and function. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s interactions with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Diols

Compound Molecular Formula Functional Groups Physical State Key Applications
This compound C₇H₁₄O₂S -OH, -S-, -CH₃ Not reported Hypothesized: Polymers, pharmaceuticals
1,6-Hexanediol C₆H₁₄O₂ -OH White solid Polymers, coatings, adhesives
Morphinan diol C₁₇H₁₉NO₃ -OH, epoxide, aromatic rings Not reported Bitumen modification
Oxysterol derivative C₂₈H₄₅NO₅ -OH, steroid core, ester linkages Not reported Bone disorder therapeutics

Research Findings and Implications

  • Reactivity : The sulfur atom in this compound may facilitate reactions absent in 1,6-hexanediol, such as thiol-ene click chemistry or metal chelation .
  • Thermal Stability : Compared to the morphinan diol’s rigid structure, the linear aliphatic chain of the target compound likely reduces thermal stability but improves flexibility in polymer matrices .
  • Biological Interactions : Unlike oxysterols, this compound lacks enzymatic cleavage sites but could serve as a prodrug carrier via sulfur-mediated targeting .

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